molecular formula C9H16N2O3 B13901955 tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate

tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate

Cat. No.: B13901955
M. Wt: 200.23 g/mol
InChI Key: MYGHYTVOBKLBKI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(1-cyano-3-hydroxypropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-7(6-10)4-5-12/h7,12H,4-5H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGHYTVOBKLBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxypropyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Scientific Research Applications

Chemistry: tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. It serves as a protecting group for amines and alcohols during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: Its unique structure allows for targeted delivery and controlled release of therapeutic agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the hydroxy group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Alkyl Chain

a. tert-Butyl N-(1-Cyano-3-Phenylpropyl)Carbamate
  • CAS : 66399-06-2
  • Structure : Replaces the hydroxyl group with a phenyl ring.
  • Impact on Properties :
    • Solubility : Reduced polarity due to the hydrophobic phenyl group, decreasing water solubility compared to the hydroxy analog.
    • Reactivity : The phenyl group may stabilize intermediates via resonance, altering reaction pathways in cross-coupling or cyclization reactions .
b. tert-Butyl N-(1-Cyano-3-Hydroxy-Cyclobutyl)Carbamate
  • Structure : Features a cyclobutyl ring instead of a linear propyl chain .
  • Impact on Properties :
    • Steric Effects : Cyclobutyl’s ring strain increases reactivity in ring-opening reactions.
    • Conformational Rigidity : May enhance selectivity in binding to biological targets compared to flexible propyl derivatives .

Functional Group Modifications

a. tert-Butyl (1-Cyanocyclohexyl)(3-Hydroxypropyl)Carbamate
  • Synthesis : Prepared via reductive amination of hydroxyl precursors, as described in .
b. tert-Butyl N-{2-[(2-Azidoethyl)Amino]Propyl}Carbamate
  • Structure: Includes an azidoethylamino side chain .

Physical and Chemical Properties

Property This compound tert-Butyl N-(1-Cyano-3-Phenylpropyl)Carbamate tert-Butyl N-(1-Cyano-3-Hydroxy-Cyclobutyl)Carbamate
Molecular Weight ~212.24 g/mol (estimated) 272.34 g/mol ~224.27 g/mol (estimated)
Polarity High (due to -OH) Moderate (phenyl reduces polarity) Moderate (cyclobutyl restricts H-bonding)
Typical Use Drug intermediate for hydroxylated amines Aryl-containing scaffolds Rigid scaffold for constrained peptides

Biological Activity

Tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate is a carbamate derivative that has attracted attention due to its unique molecular structure and potential biological activities. This compound features a tert-butyl group, a cyano group, and a hydroxypropyl moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula of this compound is C9H16N2O3, with a molecular weight of approximately 200.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. By binding to specific enzymes, it can modulate their activity, which may lead to significant biological effects. This compound can also function as a prodrug, releasing active pharmaceutical ingredients upon enzymatic cleavage, thus influencing various biological pathways.

Applications in Research and Medicine

This compound has been explored for several applications:

  • Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibitors, particularly in the context of therapeutic interventions for diseases like Chagas disease and cutaneous leishmaniasis .
  • Drug Development : Preliminary studies suggest its potential use in drug development, particularly as a scaffold for synthesizing novel therapeutic agents.
  • Synthetic Chemistry : It serves as an intermediate in the synthesis of various organic compounds, enhancing its utility in both synthetic and biological chemistry.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound distinguishes it from other carbamates. Below is a comparison with similar compounds:

Compound NameStructural FeaturesUniqueness
Tert-butyl N-(3-hydroxypropyl)carbamateLacks the cyano groupMore straightforward structure
Tert-butyl N-(2-hydroxyethyl)carbamateShorter alkyl chainLess steric hindrance
Tert-butyl N-(4-hydroxybutyl)carbamateLonger alkyl chainDifferent steric effects
Tert-butyl N-(3-cyano-2-hydroxypropyl)carbamateContains both cyano and hydroxy groupsDifferent positioning of functional groups

The presence of both the cyano and hydroxy groups, along with the tert-butyl moiety, gives this compound distinct steric and electronic properties that can influence its reactivity and interaction with biological targets.

Case Studies and Research Findings

Research has demonstrated the potential therapeutic properties of this compound. For instance:

  • Enzyme Inhibition Studies : In studies involving cysteine proteases like cruzipain, compounds structurally related to this compound exhibited low-nanomolar inhibition values, suggesting effective enzyme targeting that could be leveraged for drug design .
  • Cytotoxicity Assessments : Preliminary investigations into the cytotoxic effects against various cancer cell lines indicated that derivatives of this compound could exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

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